molecular formula C20H22O4 B1681896 DWK-1339 CAS No. 1018946-38-7

DWK-1339

Cat. No.: B1681896
CAS No.: 1018946-38-7
M. Wt: 326.4 g/mol
InChI Key: CUEPJIGXQLIOIK-UHFFFAOYSA-N
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Description

MDR-1339 is a small molecule drug that acts as an inhibitor of beta-amyloid protein aggregation. It has been primarily researched for its potential use in the treatment of Alzheimer’s disease. The compound is known for its ability to cross the blood-brain barrier and exhibit potent antiaggregation activity, which helps in reducing the formation of amyloid plaques in the brain, a hallmark of Alzheimer’s disease .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MDR-1339 involves the preparation of a benzofuran analogue. The synthetic route typically includes the formation of the benzofuran core followed by functionalization to introduce the desired substituents. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired product with high purity .

Industrial Production Methods: Industrial production of MDR-1339 follows a similar synthetic route but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize impurities. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production. Quality control measures, including high-performance liquid chromatography and mass spectrometry, are employed to ensure the purity and potency of the final product .

Chemical Reactions Analysis

Types of Reactions: MDR-1339 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various metabolites and derivatives of MDR-1339, which are often analyzed for their biological activity and potential therapeutic applications .

Scientific Research Applications

MDR-1339 has a wide range of scientific research applications, including:

Mechanism of Action

MDR-1339 exerts its effects by inhibiting the aggregation of beta-amyloid proteins. The compound binds to the amyloid-beta peptides, preventing them from forming toxic aggregates. This action helps in reducing the formation of amyloid plaques in the brain, which are associated with the progression of Alzheimer’s disease. The molecular targets include amyloid-beta peptides, and the pathways involved are related to protein aggregation and neurotoxicity .

Comparison with Similar Compounds

Uniqueness of MDR-1339: MDR-1339 is unique due to its high potency in inhibiting amyloid-beta aggregation and its ability to cross the blood-brain barrier effectively. Unlike some other compounds, MDR-1339 has shown promising results in preclinical studies, including improved cognitive function in animal models of Alzheimer’s disease .

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-5-(3-methoxypropyl)-1-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O4/c1-21-10-4-5-14-6-8-17-16(11-14)13-19(24-17)15-7-9-18(22-2)20(12-15)23-3/h6-9,11-13H,4-5,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUEPJIGXQLIOIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCC1=CC2=C(C=C1)OC(=C2)C3=CC(=C(C=C3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1018946-38-7
Record name DWK-1339
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1018946387
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DWK-1339
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WN8TEM4Q1F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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